molecular formula C14H11Cl2N3O2 B1621595 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide CAS No. 680216-67-5

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide

Cat. No. B1621595
M. Wt: 324.2 g/mol
InChI Key: IRAORTVTUYFSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide, also known as DCP, is a synthetic compound that has been widely used in scientific research. DCP belongs to the class of pyridine carboxamides and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

In addition to its effects on PARP activity, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. For example, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme fatty acid synthase (FAS), which is involved in lipid metabolism. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has also been shown to inhibit the growth of certain bacteria, such as Mycobacterium tuberculosis.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in lab experiments is its potency as a PARP inhibitor. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to be more potent than other PARP inhibitors such as olaparib. However, one limitation of using 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide. One area of interest is the potential use of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more soluble forms of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide, which would make it easier to use in lab experiments. Additionally, there is ongoing research into the use of PARP inhibitors such as 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in the treatment of other diseases, such as neurodegenerative disorders.

Scientific Research Applications

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to be a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors such as 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide have been studied extensively for their potential use in cancer treatment.

properties

IUPAC Name

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c1-8-2-4-10(5-3-8)18-14(21)19-13(20)11-6-9(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAORTVTUYFSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(N=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384136
Record name 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide

CAS RN

680216-67-5
Record name 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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